molecular formula C11H14O B13473390 rel-(1R,2S)-2-Phenylcyclopropaneethanol CAS No. 94399-55-0

rel-(1R,2S)-2-Phenylcyclopropaneethanol

Cat. No.: B13473390
CAS No.: 94399-55-0
M. Wt: 162.23 g/mol
InChI Key: IVRVDDJTISEWSZ-MNOVXSKESA-N
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Description

rel-(1R,2S)-2-Phenylcyclopropaneethanol: is a chiral compound with a cyclopropane ring substituted with a phenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2S)-2-Phenylcyclopropaneethanol typically involves the use of chiral catalysts to achieve the desired stereochemistry. One common method is the diastereodivergent asymmetric Michael-alkylation reaction. This reaction involves the use of chiral N,N’-dioxide/metal complexes as catalysts to achieve high yields and enantioselectivities .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of asymmetric synthesis and the use of chiral catalysts are likely to be employed to achieve the desired stereochemistry on a larger scale.

Chemical Reactions Analysis

Types of Reactions: rel-(1R,2S)-2-Phenylcyclopropaneethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The phenyl group can undergo reduction reactions to form cyclopropyl derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Phenylcyclopropanecarboxylic acid.

    Reduction: Cyclopropyl derivatives.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

rel-(1R,2S)-2-Phenylcyclopropaneethanol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of rel-(1R,2S)-2-Phenylcyclopropaneethanol involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

  • rel-(1R,2S)-2-Phenylcyclopropanecarboxylic acid
  • rel-(1R,2S)-2-Phenylcyclopropanamine sulfate

Comparison: rel-(1R,2S)-2-Phenylcyclopropaneethanol is unique due to its specific stereochemistry and the presence of both a phenyl group and an ethanol moiety. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .

Properties

CAS No.

94399-55-0

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-[(1S,2R)-2-phenylcyclopropyl]ethanol

InChI

InChI=1S/C11H14O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1

InChI Key

IVRVDDJTISEWSZ-MNOVXSKESA-N

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CC=C2)CCO

Canonical SMILES

C1C(C1C2=CC=CC=C2)CCO

Origin of Product

United States

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